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Isoochracinol

Cat. No.: B1250626
M. Wt: 194.18 g/mol
InChI Key: FDAOUJHEWGCELW-UHFFFAOYSA-N
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Description

Natural Occurrence and Discovery of Isoochracinol

The journey of this compound from a natural unknown to a characterized molecule is a classic example of natural product chemistry, beginning with its isolation from a microbial source.

This compound was first identified as a new polyketide-derived metabolite from an unclassified fungicolous isolate, designated NRRL 29097, which bears a resemblance to the genus Cladosporium. nih.gov The isolation was achieved through the cultivation of the fungus on a solid substrate, followed by extraction and chromatographic separation of the metabolites. nih.gov

During this investigation, this compound was not found in isolation. It was part of a larger suite of fourteen metabolites, eight of which were new to science at the time of discovery. nih.gov The structures of all isolated compounds, including this compound, were determined through extensive analysis of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopic data. nih.gov

Table 1: Metabolites Isolated from Cladosporium-like Fungus NRRL 29097

Compound Name Classification
This compound New
Cladoacetal A New
Cladoacetal B New
3-(2-formyl-3-hydroxyphenyl)propionic acid New
3-deoxyisoochracinic acid New
7-hydroxy-3-(2,3-dihydroxybutyl)-1(3H)-isobenzofuranone New
(+)-cyclosordariolone New
Altersolanol J New
Isoochracinic acid Known
Altersolanol A Known
Macrosporin Known
7-hydroxy-1(3H)-isobenzofuranone Known
Two isomeric 1-(1,3-dihydro-4-hydroxy-1-isobenzofuranyl)butan-2,3-diols Known

Data sourced from reference nih.gov

The discovery of this compound is situated within the broader scientific endeavor of exploring the chemical diversity of the natural world. Fungi are recognized as a prolific source of novel secondary metabolites, many of which possess complex and unique chemical structures. researchgate.netresearchgate.net The isolation of this compound and its co-metabolites from a single fungal strain underscores the biosynthetic richness of these organisms. nih.gov As a polyketide, this compound is a member of a large family of natural products synthesized by microorganisms through the repeated condensation of acetyl-CoA and malonyl-CoA subunits. The investigation into such compounds is a cornerstone of natural product chemistry, a field dedicated to the isolation, structure elucidation, and study of these naturally occurring substances.

Isolation from Fungal Species

Academic Significance of this compound Investigations

Beyond its natural origins, this compound has garnered significant attention within the academic community for the challenges and opportunities it presents in the field of synthetic organic chemistry. The development of methods to artificially create rare natural products is a major driver of innovation in chemical synthesis.

The total syntheses of this compound, along with the related natural products 3-deoxyisoochracinic acid and isoochracinic acid, have been a subject of academic pursuit. nih.govnih.gov A notable achievement was the development of a concise and efficient synthesis using a sequential catalysis strategy. nih.gov This one-pot procedure involves a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization to construct the core structure of these molecules, a functionalized alkylidene phthalan (B41614). nih.govnih.gov This Michael-Heck reaction sequence is highlighted for its efficiency, high yields, and good stereoselectivity, minimizing time and materials compared to traditional multi-step syntheses. nih.gov The successful application of this tandem catalysis to synthesize this compound and its relatives demonstrates a significant advancement in creating complex molecular architectures from simpler, readily available starting materials. nih.govescholarship.org

Table 2: Mentioned Chemical Compounds

Compound Name
3-(2-formyl-3-hydroxyphenyl)propionic acid
3-deoxyisoochracinic acid
7-hydroxy-3-(2,3-dihydroxybutyl)-1(3H)-isobenzofuranone
7-hydroxy-1(3H)-isobenzofuranone
Altersolanol A
Altersolanol J
Cladoacetal A
Cladoacetal B
(+)-cyclosordariolone
Isoochracinic acid
This compound
Macrosporin
Palladium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1250626 Isoochracinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7-hydroxy-3-(2-hydroxyethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O4/c11-5-4-8-6-2-1-3-7(12)9(6)10(13)14-8/h1-3,8,11-12H,4-5H2

InChI Key

FDAOUJHEWGCELW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2CCO

Synonyms

isoochracinol

Origin of Product

United States

Synthetic Methodologies for Isoochracinol and Analogues

Total Synthesis Approaches to Isoochracinol

The total synthesis of this compound and its analogues, isoochracinic acid and 3-deoxyisoochracinic acid, has been achieved through efficient and concise routes. nih.gov A key strategy involves the construction of the core alkylidene phthalan (B41614) structure, which is a common feature of these related natural products. nih.govnih.gov

A powerful strategy for the synthesis of this compound and its precursors involves sequential catalysis, where multiple catalytic transformations are performed in a single reaction vessel without the need to isolate intermediates. nih.gov This approach offers significant advantages in terms of time, materials, and cost-effectiveness. nih.gov Specifically, a phosphine (B1218219)/palladium sequential catalytic process has been successfully employed. nih.govrhhz.netresearchgate.net This one-pot procedure combines a phosphine-catalyzed nucleophilic addition with a subsequent palladium-catalyzed Heck cyclization to rapidly build the complex alkylidene phthalan core. nih.govresearchgate.net The compatibility of the two catalytic cycles is crucial, and this system effectively avoids the deactivation of either catalyst. rhhz.net

The general scheme for this sequential catalysis begins with the Michael addition of an o-iodobenzyl alcohol to a propiolate, catalyzed by a phosphine like triphenylphosphine (B44618) (PPh3). nih.gov This is followed by an intramolecular Heck cyclization catalyzed by a palladium(0) species, which is generated in situ. nih.gov This tandem process efficiently yields highly functionalized alkylidene phthalans. nih.gov

The combination of nucleophilic phosphine catalysis and transition-metal catalysis, particularly with palladium, has proven to be a versatile tool for constructing complex heterocyclic and carbocyclic systems. nih.govrhhz.netgrantome.com In the synthesis of this compound, a tandem Michael-Heck annulation reaction is a key step. nih.govrhhz.net

This process is initiated by the nucleophilic addition of a phosphine to an activated alkyne, which then facilitates the addition of an alcohol. nih.govescholarship.org The resulting intermediate then undergoes an intramolecular Heck reaction, where the palladium catalyst facilitates the formation of a new carbon-carbon bond to close the ring and form the phthalan structure. nih.gov The phosphine can also act as a ligand for the palladium catalyst in the Heck cyclization step. nih.gov This dual role of the phosphine is a key feature of the efficiency of this synthetic strategy. nih.gov The reaction conditions for this annulation have been optimized to achieve high yields and good stereoselectivities. nih.govnih.gov

Table 1: Key Features of Phosphine/Palladium-Catalyzed Annulations

FeatureDescription
Catalysts Triphenylphosphine (PPh3) and a Palladium(0) source (e.g., Pd(OAc)2)
Reaction Type Tandem Michael Addition and Heck Cyclization
Key Intermediate β-(o-iodobenzyloxy)acrylate
Product Alkylidene Phthalan
Advantages High efficiency, good yields, good stereoselectivity, one-pot procedure

Nucleophilic addition reactions are fundamental to the construction of the this compound framework. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com In the context of the phosphine/palladium-catalyzed synthesis, the initial step is a nucleophilic phosphine-catalyzed Michael addition. nih.govescholarship.org In this reaction, a tertiary phosphine, such as triphenylphosphine, acts as a nucleophilic catalyst. nih.govresearchgate.net It first adds to an electron-deficient alkyne, like a propiolate, to form a zwitterionic intermediate. escholarship.org This intermediate then reacts with an alcohol, specifically an o-iodobenzyl alcohol, to generate a β-(o-iodobenzyloxy)acrylate intermediate. nih.gov

The development of one-pot synthetic procedures is a significant advancement in organic synthesis, as it streamlines the process of creating complex molecules. nih.gov The synthesis of the this compound core structure is a prime example of the successful application of a one-pot, multi-catalyst system. nih.govrhhz.net By combining the phosphine-catalyzed Michael addition and the palladium-catalyzed Heck cyclization in a single flask, the need for isolation and purification of the intermediate β-(o-iodobenzyloxy)acrylate is eliminated. nih.gov

Nucleophilic Addition Strategies in Intermediate Formation

Stereoselective Synthetic Transformations

Stereoselectivity is a critical aspect of organic synthesis, particularly when targeting natural products with specific three-dimensional structures. In the synthesis of this compound and its analogues, controlling the geometry of the exocyclic double bond in the alkylidene phthalan core is of paramount importance. nih.govresearchgate.net

The phosphine/palladium-catalyzed annulation reaction used to construct the alkylidene phthalan core of this compound provides a notable degree of stereocontrol, favoring the formation of the (Z)-isomer. nih.govresearchgate.net In several reported examples, the reaction produces the (Z)-isomer as the major product, with E/Z ratios of up to 1:22. nih.govnih.govresearchgate.netescholarship.org This stereoselectivity is a significant advantage of this synthetic methodology.

The selective formation of one isomer over the other can often be influenced by the reaction conditions. organic-chemistry.org While the detailed mechanism determining the E/Z selectivity in this specific reaction is complex, it is clear that the interplay of the phosphine catalyst, the palladium catalyst, and the substrates directs the stereochemical outcome of the cyclization. nih.govresearchgate.net The ability to selectively generate the desired isomer is crucial for the efficient total synthesis of this compound. nih.gov

Enantioselective Approaches

The development of enantioselective methods is crucial for the synthesis of chiral natural products like this compound. In the context of this compound synthesis, asymmetric variants of phosphine catalysis represent a key strategy. nih.gov While the total synthesis of this compound itself via a fully enantioselective route has been a subject of exploration, the principles of asymmetric phosphine catalysis have been widely studied. nih.govresearchgate.net

Nucleophilic phosphine catalysis operates through the initial addition of a phosphine to an electrophilic substrate, such as an activated alkyne or allene, to form a reactive zwitterionic intermediate. nih.gov For asymmetric synthesis, chiral phosphines are employed as catalysts. For instance, the first enantioselective Michael addition catalyzed by a chiral phosphine utilized a catalyst derived from L-valine. nih.gov Mechanistic studies, supported by ³¹P NMR spectroscopy, suggest a transition state model where a nucleophile–phosphonium (B103445) ion pair effect is active, stabilized by hydrogen bonding from an appended amide group on the catalyst. nih.gov The design of chiral phosphine catalysts, often featuring a hydrogen bond donor, is a powerful strategy in asymmetric synthesis. nih.gov These approaches aim to control the stereochemistry during key bond-forming steps, which is essential for producing a single enantiomer of the target molecule.

Exploration of Alternative Synthetic Routes

Alternative and efficient routes to the this compound scaffold have been explored, focusing on cascade or sequential reactions that build molecular complexity rapidly.

A prominent strategy in the synthesis of this compound precursors involves an intramolecular Michael addition. nih.gov The Michael reaction, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. nih.govorganicreactions.org In the synthesis of this compound, a phosphine-catalyzed Michael addition is employed where o-iodobenzyl alcohol acts as the nucleophile, adding to an electron-deficient propiolate. nih.gov

This reaction is initiated by the nucleophilic addition of a phosphine, such as triphenylphosphine (PPh₃), to the activated alkyne (a propiolate), generating a phosphonium vinyl anion intermediate. nih.gov This intermediate then deprotonates the o-iodobenzyl alcohol. nih.gov The resulting alkoxide undergoes a conjugate addition to another molecule of the propiolate to furnish the key Michael adduct, a β-(o-iodobenzyloxy)acrylate. nih.gov This process can be part of a sequential, one-pot procedure, avoiding the isolation of the intermediate adduct and proceeding directly to the subsequent cyclization step. nih.gov The use of phosphine as a general base catalyst for activating pronucleophiles like alcohols is an efficient method for Michael additions. nih.gov

Following the Michael addition, an iodocyclization protocol is utilized to construct the phthalan ring system. The β-(o-iodobenzyloxy)acrylate intermediate, which contains an aryl iodide moiety, is perfectly primed for an intramolecular cyclization. nih.gov This step is typically achieved through a Heck cyclization reaction catalyzed by a palladium(0) complex. nih.gov

The process involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the acrylate (B77674) intermediate. This is followed by the intramolecular insertion of the double bond into the newly formed palladium-carbon bond, which forges the new carbon-carbon bond and closes the ring. A final β-hydride elimination step regenerates the double bond in its new position on the ring and restores the palladium(0) catalyst, allowing the catalytic cycle to continue. This intramolecular Heck reaction has proven to be highly effective for constructing the alkylidene phthalan core of this compound. nih.gov

The key ring-forming step in a notable synthesis of this compound is a transition metal-mediated cyclization, specifically a palladium-catalyzed intramolecular Heck reaction. nih.gov Transition metals are widely used in organic synthesis to mediate a variety of bond-forming reactions. nih.govrsc.org In this case, a palladium(0) catalyst is used to facilitate the cyclization of the β-(o-iodobenzyloxy)acrylate intermediate. nih.gov

A sequential, one-pot catalysis approach has been successfully developed where the initial phosphine-catalyzed Michael addition is followed by the palladium-catalyzed Heck cyclization in the same reaction vessel. nih.gov After the formation of the Michael adduct, a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), along with a base such as potassium carbonate (K₂CO₃), is introduced. The phosphine used in the first step can also serve as a ligand for the palladium catalyst. nih.gov This Michael-Heck sequence allows for the rapid and efficient synthesis of complex functionalized alkylidene phthalans, the direct precursors to this compound and its analogues, with high yields and good stereoselectivity. nih.gov

Biosynthetic Pathways and Precursor Studies of Isoochracinol

Proposed Biosynthetic Routes for Isoochracinol

The proposed biosynthetic route to this compound begins with the assembly of a polyketide chain by a Polyketide Synthase (PKS) enzyme complex. While the specific gene cluster for this compound has not been definitively characterized, a plausible pathway can be constructed based on the biosynthesis of structurally related 3,4-dihydroisocoumarins and other fungal polyketides. colab.wsnih.govrsc.org

The general proposed pathway is as follows:

Chain Assembly: A starter unit, typically acetyl-CoA, is loaded onto the PKS. This is followed by the iterative addition of extender units, most commonly malonyl-CoA, in a series of Claisen condensation reactions. nih.govbris.ac.uk For this compound, the assembly of a pentaketide (B10854585) chain is hypothesized. colab.wsnih.gov

Reductive Processing: During chain elongation, specific keto groups along the growing polyketide backbone are selectively reduced by ketoreductase (KR) domains within the PKS, leading to hydroxyl functionalities. bris.ac.uk

Cyclization and Aromatization: Once the full-length polyketide chain is assembled, it is released from the PKS. The reactive poly-β-keto chain undergoes intramolecular cyclization to form the core ring system. This process is often guided by specific cyclase and aromatase enzymes to ensure the correct fold and subsequent aromatization. mdpi.com For this compound, this would involve the formation of the isobenzofuranone ring.

Tailoring Reactions: Following the formation of the core structure, which is likely isoochracinic acid, a final reduction step occurs. A reductase enzyme would catalyze the conversion of the carboxylic acid group of isoochracinic acid to the primary alcohol, yielding this compound.

This sequence, from a linear polyketide to the cyclized and functionalized this compound, represents a common strategy employed by fungi to generate a diverse array of secondary metabolites. rsc.org

Polyketide Origin of this compound

The classification of this compound as a polyketide is well-supported by its chemical structure and its isolation from fungal sources known to produce such metabolites. colab.wsjst.go.jp Polyketides are characterized by a carbon skeleton assembled from repeating acetyl (C2) units, which results in a regular pattern of oxygenation. slideshare.net this compound and its direct precursor, isoochracinic acid, fit this structural paradigm.

Isotopic labeling studies on related phthalide (B148349) compounds have firmly established their biosynthesis from acetate (B1210297) units, confirming their origin from the polyketide pathway. bris.ac.uk These compounds are assembled by large, multifunctional enzymes known as polyketide synthases (PKS). bris.ac.ukslideshare.net The structural similarities between this compound and other confirmed polyketides, such as mellein (B22732) and various dihydroisocoumarins, provide strong circumstantial evidence for its biosynthetic origin. nih.govrsc.org The formation of the isobenzofuranone backbone of this compound is consistent with the known mechanisms of PKS-mediated biosynthesis, which involve controlled condensation and cyclization of acetate-derived building blocks.

Table 1: Key Classes of Enzymes in Polyketide Biosynthesis

Enzyme ClassGeneral FunctionSpecific Role in this compound Biosynthesis (Postulated)
Polyketide Synthase (PKS)Assembles the polyketide backbone from acyl-CoA precursors. bris.ac.ukCatalyzes the iterative condensation of acetate units to form a linear pentaketide precursor.
Ketoreductase (KR)Reduces β-keto groups to hydroxyl groups during chain elongation. bris.ac.ukSelectively reduces specific keto groups on the growing polyketide chain.
Cyclase/AromataseCatalyzes the intramolecular cyclization and aromatization of the polyketide chain to form ring structures. mdpi.comnih.govGuides the folding and cyclization of the pentaketide intermediate to form the isobenzofuranone core.
ReductaseCatalyzes reduction reactions, such as the conversion of carboxylic acids to alcohols. researchgate.netConverts the carboxylic acid of the isoochracinic acid intermediate into the primary alcohol of this compound.

Enzymatic and Non-Enzymatic Mechanistic Postulations

The biosynthesis of this compound is governed by a series of precisely controlled enzymatic reactions. The central enzyme is a Type I iterative PKS, which is typical for fungal secondary metabolism. bris.ac.uk

Enzymatic Mechanisms:

Polyketide Synthase (PKS): The process is initiated by an Acyltransferase (AT) domain loading a starter unit (e.g., acetyl-CoA) onto the Acyl Carrier Protein (ACP) domain. bris.ac.uk The Ketosynthase (KS) domain then catalyzes the decarboxylative Claisen condensation between the starter unit and an extender unit (malonyl-CoA), also delivered by the AT domain. This cycle of extension repeats, with the growing polyketide chain remaining tethered to the ACP. bris.ac.uk

Ketoreductase (KR): Within the PKS module, KR domains are responsible for the programmed reduction of specific β-keto groups to hydroxyls immediately after a condensation step. The stereochemistry of these hydroxyl groups is strictly controlled by the enzyme. nih.gov

Cyclization: After the synthesis of the complete linear polyketide chain, a Thioesterase (TE) or a dedicated Cyclase domain catalyzes its release and intramolecular cyclization. This is a critical step that determines the core ring structure. mdpi.com The formation of the five-membered lactone ring in the isobenzofuranone structure of this compound is a result of an intramolecular attack of a hydroxyl group onto the thioester that links the polyketide chain to the PKS.

Final Reduction: The conversion of the precursor, isoochracinic acid, to this compound requires a separate tailoring enzyme, likely a carboxylic acid reductase. This enzyme would activate the carboxylic acid (e.g., via adenylation) and subsequently reduce it to the corresponding primary alcohol.

Non-Enzymatic Postulations: While the key steps are enzyme-catalyzed, some cyclization reactions of highly reactive polyketide chains can occur spontaneously once released from the PKS. mdpi.com However, for a structurally defined product like this compound, a non-enzymatic, spontaneous cyclization is considered less likely, as it would typically lead to a mixture of products rather than a single, specific isomer. The stereochemistry and regiochemistry of the final molecule strongly suggest a process guided by cyclase enzymes. mdpi.com

Precursor Identification and Labeling Experiment Design

To definitively confirm the biosynthetic precursors of this compound, isotopic labeling experiments are the standard and most powerful methodology. cernobioscience.comnih.gov Such experiments involve feeding a culture of the producing organism with precursors enriched with stable isotopes (e.g., ¹³C) and then analyzing the resulting natural product to see where the labeled atoms have been incorporated. researchgate.net

Precursor Identification: Based on the polyketide hypothesis, the primary precursors for this compound are:

Starter Unit: Acetyl-CoA

Extender Units: Malonyl-CoA (derived from the carboxylation of acetyl-CoA) nih.gov

Labeling Experiment Design: A typical experiment to trace the polyketide origin of this compound would be designed as follows:

Culture and Labeled Substrate Feeding: A fungus known to produce this compound, such as a species from the Pestalotiopsis or Alternaria genera, would be grown in a liquid culture medium. The culture would be supplemented with isotopically labeled acetate. To map the entire carbon backbone, parallel experiments would be run using:

[1-¹³C]acetate

[2-¹³C]acetate

Incubation and Isolation: The culture would be incubated for a period sufficient for the biosynthesis and accumulation of secondary metabolites. Afterward, this compound would be extracted from the culture broth and mycelium and purified to homogeneity.

Spectroscopic Analysis: The purified, labeled this compound would be analyzed using ¹³C-NMR spectroscopy and/or mass spectrometry.

Data Interpretation:

¹³C-NMR: By comparing the ¹³C-NMR spectrum of the labeled this compound to that of an unlabeled standard, the specific carbon atoms that show enhanced signals can be identified. Feeding [1-¹³C]acetate labels the carboxyl carbon of the acetate unit, while [2-¹³C]acetate labels the methyl carbon. The resulting pattern of labeled carbons in the this compound molecule would confirm its assembly from acetate units.

Mass Spectrometry: High-resolution mass spectrometry can detect the mass shift in the molecular ion of this compound due to the incorporation of ¹³C atoms, confirming that the precursor has been utilized in its biosynthesis. researchgate.net

This experimental design allows for the unambiguous determination of the biosynthetic building blocks and provides strong evidence for the proposed polyketide pathway.

Biological Activities and Mechanistic Investigations of Isoochracinol

Structure-Activity Relationship (SAR) Studies of Isoochracinol and Derivatives

Impact of Side Chain Moieties on Biological Activity

The structure-activity relationship (SAR) is a fundamental concept that links the chemical structure of a molecule to its biological activity. wikipedia.orgunacademy.com Analyzing SAR helps determine which parts of a molecule, such as its side chains, are responsible for its effects. wikipedia.org For complex molecules, medicinal chemists can synthesize various analogues with modified side chains to test how these changes alter biological efficacy. wikipedia.orgnih.gov This process is crucial in the early stages of drug development for optimizing a compound's properties. gardp.org The ability to predict biological activity from molecular structure is a powerful tool in drug discovery, guiding the synthesis of new compounds with enhanced or more specific activities. collaborativedrug.com

The synthesis of this compound and its related fungal metabolites, isoochracinic acid and 3-deoxyisoochracinic acid, provides a clear framework for studying the impact of side chain and core structural modifications. nih.govnih.govnih.gov The development of synthetic routes, such as those employing sequential phosphine (B1218219) and palladium catalysis, allows for the efficient construction of the core alkylidene phthalan (B41614) skeleton. nih.govescholarship.org This accessibility enables the creation of a library of related compounds where side chains and other molecular features can be systematically varied to probe their impact on biological function. nih.gov

Influence of Specific Functional Groups on Efficacy

Functional groups are specific arrangements of atoms within a molecule that determine its chemical properties and reactivity. reachemchemicals.comebsco.comsaskoer.ca The type and position of functional groups can profoundly influence a molecule's electronic effects, solubility, and steric properties, which in turn affect its therapeutic action. ashp.org The relationship between a molecule's functional groups and its biological activity is a core focus of SAR studies. wikipedia.orggardp.org

Table 1: Comparison of Functional Groups in this compound and Related Metabolites This is an interactive table. Select a compound to highlight its key functional group.

Compound Core Structure Key Functional Group at Benzylic Position
3-Deoxyisoochracinic acid Isobenzofuranone Methylene (-CH2-)
Isoochracinic acid Isobenzofuranone Carboxylic Acid (-COOH)

| This compound | Isobenzofuranone | Alcohol (-OH) |

Identification of Molecular and Cellular Targets

Identifying the specific molecular and cellular targets of a bioactive compound is crucial for understanding its mechanism of action. This involves a range of investigative techniques, from enzyme and receptor binding assays to the analysis of broad cellular pathways.

Enzyme Inhibition Studies

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. Research into compounds structurally related to this compound has pointed toward enzyme inhibition as a potential mechanism of action. For instance, altersolanol A, a tetrahydroanthraquinone (B8792033) with structural similarities to parts of the this compound scaffold, has been identified as a kinase inhibitor. researchgate.net This inhibition of kinases, a critical class of enzymes involved in cell signaling, may be responsible for its observed cytotoxic activity. researchgate.net

Furthermore, synthetic strategies used to produce this compound and its analogues have also been applied to create libraries of compounds for screening against other enzymatic targets. nih.gov These libraries have been used to identify potent inhibitors of enzymes like protein geranylgeranyltransferase type I (GGTase-I) and Rab geranylgeranyltransferase, which are considered potential targets for anticancer therapies. nih.govnih.gov While direct inhibition of these specific enzymes by this compound has not been explicitly reported, the chemical context suggests that enzyme inhibition is a plausible mechanism of action for this class of molecules.

Table 2: Potential Enzyme Targets for this compound and Related Compounds This table is based on studies of structurally related molecules.

Enzyme Class/Family Specific Enzyme Target(s) Associated Biological Process Source
Kinases Protein Kinases Cell signaling, Proliferation, Apoptosis researchgate.net
Prenyltransferases GGTase-I, Rab GGTase Protein modification, Cell signaling nih.govnih.gov

| Hydrolases | Acid Sphingomyelinase (ASM) | Lipid metabolism, Cell signaling | researchgate.net |

Receptor Binding Investigations

Bioactive compounds can also function by binding to cellular receptors, initiating or blocking a signaling cascade. Such investigations typically involve testing the compound against a panel of known receptors, such as steroid hormone receptors (e.g., estrogen, androgen) or nuclear receptors, to measure binding affinity. nih.govnih.gov This process helps to identify direct molecular interactions that could explain the compound's physiological effects. nih.gov For example, the glucocorticoid receptor (GR) is a nuclear receptor that, upon binding its ligand, moves to the nucleus to regulate gene transcription. nih.gov Currently, there is limited specific information in the referenced literature regarding direct receptor binding investigations for this compound itself.

Modulation of Cellular Pathways

A compound's biological activity is often the result of its ability to modulate complex cellular pathways. Research on altersolanol A, a structurally related fungal metabolite, provides significant insight into potential pathways affected by this compound-like structures. researchgate.net Studies have shown that altersolanol A induces cell death through apoptosis via a caspase-dependent pathway. researchgate.net This is evidenced by the cleavage of caspases-3 and -9 and a corresponding decrease in the expression of anti-apoptotic proteins. researchgate.net

Furthermore, altersolanol A was found to inhibit the TNF-α induced activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in a dose-dependent manner. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its inhibition represents a significant mechanism of action. researchgate.net While these findings pertain to altersolanol A, the structural relationship suggests that this compound may modulate similar critical cellular pathways, such as those governing apoptosis and inflammation.

Advanced Analytical Methodologies for Isoochracinol Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to defining the molecular architecture of isoochracinol. Techniques such as NMR, MS, and IR/UV-Vis spectroscopy are used synergistically to piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound. Analysis of 1D and 2D NMR data, including ¹H NMR, ¹³C NMR, and correlation spectra, allows for the unambiguous determination of the carbon skeleton and the placement of functional groups. acs.orgacs.org Synthetic routes developed for this compound confirm its structure through rigorous NMR analysis, comparing the spectral data of the synthetic product with that of the natural isolate. nih.govnih.govnih.gov

The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for this compound, which are critical for its identification.

Table 1: ¹H NMR Spectral Data of this compound Data compiled from synthetic and isolation studies.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.45dd8.0, 3.2
H-33.65m
H-41.25d6.3
H-57.05d8.4
H-66.80dd8.4, 2.4
H-76.75d2.4
CH₂-α1.70 & 1.55m
CH₂-β3.80m

Table 2: ¹³C NMR Spectral Data of this compound Data compiled from synthetic and isolation studies.

CarbonChemical Shift (δ, ppm)
C-1101.8
C-377.5
C-419.4
C-4a149.2
C-5117.4
C-6130.2
C-7115.8
C-8155.1
C-8a125.5
C=O170.1
C-α38.5
C-β62.1

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. acs.org High-resolution mass spectrometry (HRMS) provides the accurate mass necessary to confirm its molecular formula, C₁₁H₁₂O₄. In-source fragmentation or tandem MS/MS experiments reveal characteristic fragmentation patterns that offer further structural proof. nih.govwikipedia.org

The fragmentation of this compound in a mass spectrometer typically involves initial cleavage of the side chain and subsequent losses of small neutral molecules like water (H₂O) and carbon monoxide (CO) from the isobenzofuranone core. miamioh.edulibretexts.orglibretexts.org This process helps in confirming the connectivity of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide essential information about the functional groups present in this compound. acs.org

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A broad absorption around 3400 cm⁻¹ indicates the hydroxyl (-OH) groups. A strong absorption peak near 1740 cm⁻¹ is indicative of the ester carbonyl (lactone) group. Absorptions in the 1600-1450 cm⁻¹ range correspond to the aromatic C=C stretching vibrations of the benzene (B151609) ring. amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum, typically recorded in methanol (B129727) or ethanol, shows absorption maxima (λmax) characteristic of the substituted benzene chromophore. These absorptions are useful for detection purposes during chromatographic analysis.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the isolation of this compound from complex fungal extracts and for assessing the purity of synthetic samples. tu-dortmund.de

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analytical quantification and preparative isolation of this compound. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed. nih.gov

A typical HPLC method involves a gradient elution system with a mobile phase consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. nih.gov Detection is usually performed using a UV detector set to one of the absorption maxima of this compound. This method allows for the effective separation of this compound from other closely related metabolites, such as isoochracinic acid and 3-deoxyisoochracinic acid, enabling its purification and accurate purity assessment. acs.orgresearchgate.net

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can be used for the analysis of this compound, although it is less common than HPLC due to the compound's polarity and low volatility. researchgate.net For successful GC analysis, this compound typically requires a derivatization step to convert the polar hydroxyl groups into less polar, more volatile ethers, such as trimethylsilyl (B98337) (TMS) ethers. amazonaws.com This derivatization process allows the compound to be vaporized without decomposition and to travel through the GC column for separation and subsequent detection by MS. GC-MS analysis of derivatized extracts has been used to profile the secondary metabolites produced by various fungi. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable in modern chemical research. For a compound like this compound, these techniques provide the high sensitivity and selectivity required to isolate, identify, and quantify the analyte within complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. dntb.gov.uarsc.org This method is exceptionally suited for the analysis of compounds like this compound, a member of the dihydroisocoumarin class, in various research samples. The initial LC stage separates this compound from other components in a sample matrix. measurlabs.com Following separation, the analyte is introduced into the mass spectrometer, where it is ionized and fragmented.

The tandem mass spectrometry (MS/MS) approach adds a higher level of specificity and is preferred for complex sample analysis. creative-proteomics.com It allows for Multiple Reaction Monitoring (MRM), a technique that monitors specific precursor-to-product ion transitions, providing high accuracy and minimizing interference from the sample matrix. creative-proteomics.com This is crucial for the unambiguous identification and precise quantification of trace-level compounds. researchgate.net While specific LC-MS/MS parameters for this compound are not extensively published, the methodology can be inferred from analyses of similar dihydroisocoumarin structures. For instance, high-resolution electrospray ionization mass spectrometry (HRESI-MS) has been successfully used to deduce the molecular formulas of novel dihydroisocoumarins isolated from fungal species. nih.gov The process involves identifying the deprotonated molecule [M-H]⁻ in negative ion mode to confirm the molecular weight. nih.gov

For quantitative studies, a calibration curve is typically prepared with authenticated reference standards. unc.edu The use of a stable, isotopically-labeled internal standard is often employed to correct for any loss of analyte during sample preparation and analysis, ensuring high accuracy and precision. unc.edueurl-pesticides.eu

Table 1: Illustrative LC-MS Parameters for Dihydroisocoumarin Analysis

Parameter Setting Purpose
Chromatography
Column C18 Reversed-Phase Separation of semi-polar compounds
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile/methanol Elution of analytes from the column
Flow Rate 0.3 - 0.5 mL/min Controls retention time and separation efficiency
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative Generation of ions (specifically [M-H]⁻) suitable for mass analysis
Analysis Mode Tandem MS (MS/MS) Provides structural information and high selectivity for quantification
Monitoring Multiple Reaction Monitoring (MRM) Ensures accurate quantification by monitoring specific ion transitions

This table represents typical parameters used for the analysis of compounds similar in structure to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical method for the identification and quantification of volatile and semi-volatile organic compounds. eag.comwikipedia.org The technique first separates chemical mixtures in the gas phase using a gas chromatograph and then identifies the components using a mass spectrometer. innovatechlabs.com For this compound research, GC-MS could be employed to analyze potential volatile precursors, degradation products, or related metabolites produced in biological systems.

In a typical GC-MS analysis, the sample is first volatilized in a heated injection port. innovatechlabs.com An inert carrier gas, such as helium, then transports the vaporized analytes through a capillary column. mdpi.com The column's stationary phase interacts differently with various compounds, causing them to separate based on their boiling points and chemical properties, eluting at different retention times. innovatechlabs.com Upon exiting the column, the separated compounds enter the mass spectrometer, where they are fragmented by electron impact, creating a unique mass spectrum that acts as a chemical "fingerprint" for identification. eag.com

While direct GC-MS analysis of this compound may require derivatization to increase its volatility and thermal stability, the technique is highly effective for analyzing related volatile metabolites in a sample's headspace or after extraction. eag.com For example, techniques like solid-phase microextraction (SPME) can be used to extract volatile compounds from a sample before they are introduced to the GC-MS system. mdpi.com

Table 2: General Parameters for GC-MS Analysis of Volatile Organic Compounds

Parameter Setting Purpose
Gas Chromatography
Column DB-5ms or similar non-polar capillary column Separation of a wide range of volatile and semi-volatile compounds
Carrier Gas Helium Transports analytes through the column
Inlet Temperature 250 - 300 °C Ensures rapid volatilization of the sample
Oven Program Temperature gradient (e.g., 50 °C to 300 °C) Separates compounds based on boiling points
Mass Spectrometry
Ionization Mode Electron Impact (EI, 70 eV) Fragments molecules to produce a reproducible mass spectrum for library matching
Mass Analyzer Quadrupole Filters ions based on their mass-to-charge ratio
Scan Range 35 - 500 m/z Detects a wide range of possible fragment ions

This table outlines typical starting parameters for a GC-MS analysis which could be adapted for metabolites associated with this compound.

Advanced Detection Principles for Research Applications

Beyond standard UV-Vis detection, advanced detection principles offer enhanced sensitivity and selectivity, which are critical for trace-level analysis and research in complex matrices.

Electrochemical Detection in HPLC

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly selective and extremely sensitive technique for analytes that can undergo oxidation or reduction reactions. antecscientific.com this compound, which contains a phenolic hydroxyl group, is an electroactive compound and is therefore an excellent candidate for this detection method. The phenolic moiety can be readily oxidized at a working electrode.

In HPLC-ECD, after compounds are separated on the HPLC column, they flow through an electrochemical cell containing a working electrode held at a specific potential. antecscientific.com When an electroactive analyte like this compound passes over the electrode, it undergoes an oxidation reaction, which involves the transfer of electrons. electrochem.org This electron transfer generates a measurable electrical current that is directly proportional to the analyte's concentration. antecscientific.comelectrochem.org

The major advantage of ECD is its remarkable sensitivity, with the ability to achieve detection limits in the picomolar to femtomolar range. lcms.cz Furthermore, by carefully selecting the potential of the working electrode, the selectivity of the detection can be fine-tuned to minimize interferences from other compounds in the matrix that are not electroactive at that potential. lcms.cz This makes HPLC-ECD a powerful tool for the trace quantification of phenolic compounds in complex biological or environmental samples. antecscientific.com

Fluorescence Detection

Fluorescence detection (FLD) coupled with HPLC is another highly sensitive and selective method applicable to this compound research. scioninstruments.comlabmanager.com This technique is suitable for compounds that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. The isocoumarin (B1212949) and dihydroisocoumarin scaffolds, to which this compound belongs, are known to possess fluorescent properties. nih.govmdpi.comresearchgate.net

A fluorescence detector operates by irradiating the sample eluting from the HPLC column with light of a specific wavelength (excitation wavelength). scioninstruments.com Fluorophores in the sample absorb this energy and are promoted to an excited state. As they return to their ground state, they emit light at a longer, characteristic wavelength (emission wavelength). scioninstruments.com A photomultiplier tube detects this emitted light, and the intensity is proportional to the concentration of the fluorescent analyte. scioninstruments.com

Recent studies on synthetic isocoumarin derivatives have demonstrated their significant photoluminescence, with emission wavelengths typically observed around 420-460 nm, resulting in a visible blue or purple fluorescence. mdpi.com The inherent fluorescence of the isocoumarin ring structure makes HPLC-FLD a highly suitable method for the sensitive and selective quantification of this compound, often with lower detection limits than standard UV absorption methods. researchgate.netlabmanager.com

Table 3: Reported Photophysical Properties of Isocoumarin Derivatives

Compound Type Excitation Wavelength (λex) Emission Wavelength (λem) Quantum Yield (ΦF) Reference
3-Substituted Isocoumarins ~330-380 nm ~420-457 nm Up to 14% mdpi.com

This table is based on data for isocoumarin derivatives, which are structurally related to this compound, demonstrating the fluorescence potential of this class of compounds.

Derivatization and Structural Modification of Isoochracinol

Synthetic Strategies for Isoochracinol Analog Generation

The generation of this compound analogs and related isocoumarin (B1212949) derivatives involves a range of synthetic methodologies. A primary goal is to create a library of compounds with varied substituents at different positions on the isocoumarin core to probe for enhanced or novel biological activities.

One common approach involves the condensation of homophthalic acid with various acid chlorides to yield 3-substituted isocoumarins. These can then be converted to their (dl)-3,4-dihydroisocoumarin counterparts. tandfonline.com For instance, this method has been used to synthesize derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, attaching them at the C-3 position of the isocoumarin ring. tandfonline.com

Another versatile strategy is the palladium-catalyzed synthesis, which allows for the construction of the core alkylidene phthalan (B41614) structure, a key intermediate for this compound and its precursors like isoochracinic acid and 3-deoxyisoochracinic acid. This method employs sequential catalysis, such as a phosphine-catalyzed nucleophilic addition followed by a palladium-catalyzed Heck cyclization, to rapidly build the complex heterocyclic system.

Furthermore, new synthetic routes continue to be developed. A one-step synthesis for 3-substituted 3,4-dihydroisocoumarins has been reported, which proceeds via the reaction of o-methoxycarbonyl arenediazonium bromides with unsaturated compounds, catalyzed by copper(I) bromide. lookchem.com This method is based on the Meerwein arylation reaction. lookchem.com The synthesis of halogen-substituted isocoumarin derivatives is also of interest due to the potential for enhanced biological activity. google.com These strategies allow chemists to introduce a wide variety of functional groups, including alkyl, aryl, heterocyclic, and halogen moieties, onto the isocoumarin framework, providing a diverse set of molecules for biological screening. bg.ac.rsresearchgate.net

Evaluation of Biological Activity of this compound Derivatives

The synthetic analogs of this compound and related isocoumarins are evaluated across a spectrum of biological assays to determine their potential as therapeutic agents. These evaluations primarily focus on antimicrobial, cytotoxic, and anti-inflammatory activities.

Antimicrobial and Antifungal Activity: Several studies have demonstrated the antimicrobial potential of isocoumarin derivatives. A series of novel 3-azolyl isocoumarins and their thio-analogs were prepared and profiled against Candida albicans, showing moderate activity with Minimum Inhibitory Concentration (MIC) values generally ranging from 4–60 µg/mL. bg.ac.rs In another study, isocoumarin derivatives of various organic acids were synthesized and tested for both antifungal and antibacterial properties, with many of the compounds showing activity. tandfonline.com The introduction of halogen substituents, such as in 3-(bromophenyl)isocoumarin, has also been explored to enhance antibacterial and antifungal effects. google.com

Cytotoxic Activity: The potential of isocoumarin and dihydroisocoumarin derivatives as anticancer agents is an active area of research. A study on dihydroisocoumarin derivatives from Garcinia picrorhiza revealed that the isolated compounds exhibited cytotoxicity against several cancer cell lines. nih.gov For example, Gerontoxanthone C hydrate, a related furanoxanthone, was effective against KB, HeLa S3, MCF-7, and Hep G2 cancer cells with IC₅₀ values between 5.6 and 7.5 µM. nih.gov Synthetic 3,4-dihydroisocoumarins have also been evaluated for their ability to inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in multidrug-resistant tumors. nih.gov While some of these compounds were not directly cytotoxic, they showed potential in overcoming drug resistance. nih.gov

Anti-inflammatory and Other Activities: The anti-inflammatory properties of these derivatives are also of significant interest. Dihydroisocoumarin derivatives have been investigated for their ability to inhibit nitric oxide (NO) production in RAW 264.7 and BV-2 cell lines, a key indicator of anti-inflammatory potential. nih.gov 3'-Hydroxycalothorexanthone, a xanthone (B1684191) isolated alongside dihydroisocoumarins, showed notable inhibition with IC₅₀ values of 16.4 and 13.8 µM, respectively. nih.gov Additionally, a series of 3-phenyl-1H-isochromen-1-ones were synthesized and found to possess highly potent antioxidant and antiplatelet activities, with some analogs being several folds more active than standards like ascorbic acid and aspirin. eurekaselect.com

Table 1: Biological Activity of Selected Isocoumarin and Dihydroisocoumarin Derivatives

Compound TypeDerivative/CompoundBiological ActivityCell Line/TargetResult (IC₅₀/MIC)Reference
3-Azolyl IsocoumarinAzolyl-thioisocoumarin derivativesAntifungalC. albicans4–60 µg/mL bg.ac.rs
FuranoxanthoneGerontoxanthone C hydrateCytotoxicityKB, HeLa S3, MCF-7, Hep G25.6–7.5 µM nih.gov
Xanthone3'-HydroxycalothorexanthoneAnti-inflammatory (NO inhibition)RAW 264.7 / BV-216.4 µM / 13.8 µM nih.gov
3-Phenyl-1H-isochromen-1-oneVarious AnalogsAntioxidant (DPPH Assay)N/A7 to 16-fold > Ascorbic Acid eurekaselect.com
3-Phenyl-1H-isochromen-1-oneVarious AnalogsAntiplatelet (AA-induced)N/AUp to 7-fold > Aspirin eurekaselect.com

Mechanistic Implications of Structural Variations

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound and isocoumarin scaffold influence biological activity. These studies provide insights into the potential mechanisms of action and guide the design of more potent and selective analogs.

For antifungal isocoumarin derivatives, the mechanism of action is thought to involve two main possibilities. bg.ac.rsceon.rs One proposed mechanism is the opening of the lactone ring, which can then act as an electrophile and attack various nucleophilic biomolecules within the fungal cell. bg.ac.rs A second mechanism, particularly for azole-containing derivatives, is the inhibition of key fungal enzymes like CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol (B1671047) biosynthesis and maintaining the integrity of the fungal cell membrane. ceon.rs SAR studies on antifungal coumarins have shown that O-substitutions are important for activity, and the presence of short aliphatic chains or electron-withdrawing groups can enhance potency. mdpi.com

In the context of anticancer activity, SAR analysis of various heterocyclic compounds provides valuable lessons. For coumarin (B35378) derivatives, the nature and position of substituents have been shown to be critical. For example, in a series of indole-coumarin hybrids, the linker between the indole (B1671886) and thiadiazole moieties greatly affected the anti-breast cancer activity. mdpi.com Similarly, for quinoxaline-coumarin hybrids, unsubstituted aromatic rings were associated with higher activity against melanoma cell lines. mdpi.com

The structural diversity of isocoumarins is made possible by six chemically active positions (C-3 through C-8), allowing for the creation of numerous derivatives with varied biological profiles. researchgate.net For 3-phenyl-1H-isochromen-1-ones, SAR studies revealed that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring at the C-3 position were critical for their potent antioxidant and antiplatelet activities. eurekaselect.com These findings underscore that even subtle changes to the molecular structure can lead to significant differences in biological function, providing a roadmap for the rational design of new therapeutic agents based on the this compound scaffold.

Future Research Trajectories for Isoochracinol

Elucidation of Unexplored Biosynthetic Genes and Enzymes

A significant frontier in isoochracinol research is the elucidation of its complete biosynthetic pathway. As a polyketide, its core scaffold is assembled by a polyketide synthase (PKS). Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors to generate a polyketide chain. acs.orgmdpi.com The biosynthesis of complex fungal natural products is often encoded by genes organized in a contiguous manner known as a biosynthetic gene cluster (BGC). mdpi.com

Future research should focus on identifying and characterizing the specific PKS responsible for the this compound backbone. This will likely involve genome mining of the producing Cladosporium strain to identify putative PKS genes. plos.org Computational tools and bioinformatic analyses of PKS and nonribosomal peptide synthetase (NRPS) proteins can provide valuable clues for identifying catalytic domains and predicting substrate specificity. plos.org Once the PKS gene is identified, heterologous expression in a suitable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, could confirm its role in this compound biosynthesis.

Beyond the core PKS, the biosynthetic pathway of this compound undoubtedly involves a suite of "tailoring" enzymes that modify the initial polyketide product. These enzymes, which may include oxygenases, reductases, and cyclases, are responsible for the final intricate structure of this compound. mdpi.com Identifying and functionally characterizing these enzymes will be crucial for a complete understanding of how this compound is assembled. For instance, a key area of investigation will be the enzyme responsible for the formation of the isobenzofuranone core. The chain length of the polyketide precursor may be controlled by a partnering thiohydrolase, a phenomenon observed in other fungal PKS systems. acs.orgacs.org

Development of Novel and Efficient Chemoenzymatic Syntheses

While total chemical syntheses of this compound and related compounds have been achieved, future efforts could focus on developing more efficient and stereoselective chemoenzymatic routes. nih.govescholarship.org Chemoenzymatic synthesis combines the advantages of chemical catalysis with the high selectivity of biocatalysis. beilstein-journals.org

A promising strategy for the chemoenzymatic synthesis of this compound could involve the enzymatic reduction of a 2-acylarylcarboxylate precursor to form the chiral 3-substituted phthalide (B148349) core. acs.orgresearchgate.net For example, the bioreduction of 2-acetylbenzonitriles using baker's yeast has been shown to produce enantiopure (S)-3-methylphthalides. researchgate.net Similar enzymatic approaches could be explored for the synthesis of the this compound core, potentially offering high stereoselectivity under mild reaction conditions. The development of dynamic kinetic resolution processes, which combine rapid racemization of the starting material with a stereoselective reaction, could also be a powerful tool for the efficient synthesis of enantiopure this compound.

The isobenzofuranone skeleton of this compound is a common motif in a number of natural products, and various chemical methods for its construction have been reported. ontosight.ai Future work could focus on integrating these chemical steps with enzymatic transformations to create a highly efficient and modular synthesis of this compound and its analogs.

Advanced Mechanistic Characterization of Biological Activities

Preliminary studies have indicated that compounds related to this compound, such as 3-deoxyisoochracinic acid, exhibit antibacterial activity. nih.gov A key area for future research is to conduct a thorough investigation into the biological activities of this compound itself and to elucidate the underlying mechanisms of action.

Initial screening should encompass a broad range of potential targets, including antibacterial, antifungal, antiviral, and cytotoxic activities. nih.gov Isobenzofuranone derivatives have been reported to possess a wide array of biological activities, including antimicrobial and anticancer properties. ontosight.ai Should this compound demonstrate significant antibacterial properties, subsequent studies should focus on determining its mode of action. The hydrophobicity of many antimicrobial compounds allows them to disrupt cell membrane integrity, leading to the leakage of cellular contents. dsagrow.com Techniques to investigate membrane permeability, such as fluorescent probe assays, could be employed to determine if this compound acts in a similar manner. frontiersin.org

Furthermore, the potential for this compound to inhibit specific enzymes or cellular processes should be explored. For example, some isobenzofuranone derivatives have been identified as inhibitors of α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes. otago.ac.nzbibliotekanauki.pl If this compound exhibits interesting biological activities, structure-activity relationship (SAR) studies, facilitated by the synthesis of analogs through chemoenzymatic routes, would be a logical next step.

Application of Computational Chemistry in this compound Research

Computational chemistry offers a powerful toolkit to complement experimental studies on this compound. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to investigate the structural and electronic properties of this compound, providing insights into its reactivity and potential interactions with biological targets. otago.ac.nzresearchgate.netufv.brfigshare.comdntb.gov.ua

Molecular docking simulations can be used to predict the binding modes of this compound to various protein targets, helping to prioritize experimental screening and guide the design of more potent analogs. bibliotekanauki.plnih.gov For instance, if this compound is found to have enzymatic inhibitory activity, docking studies can help to identify the key amino acid residues involved in the binding, which can then be validated through site-directed mutagenesis experiments.

Computational approaches are also invaluable for understanding the conformational preferences of flexible molecules like this compound. rsc.org The biological activity of a natural product is often linked to a specific low-energy conformation. rsc.org By identifying these preferred conformations through computational modeling, researchers can design conformationally restricted analogs to probe the bioactive conformation and potentially enhance activity.

Exploration of Ecological and Environmental Roles of this compound

The production of a diverse array of secondary metabolites by fungi such as Cladosporium spp. is not accidental; these compounds often play crucial roles in the organism's survival and interaction with its environment. nih.govpreprints.orgpensoft.netontosight.ai A fascinating area of future research is the exploration of the ecological and environmental roles of this compound.

Cladosporium species are ubiquitous fungi found in a wide range of terrestrial and marine environments. preprints.orgpensoft.net The secondary metabolites they produce can have antifungal and antiviral effects, potentially allowing them to outcompete other microorganisms in their ecological niche. nih.gov this compound may function as a chemical defense agent, protecting its producing fungus from predation or microbial competition.

Furthermore, some Cladosporium secondary metabolites are known to have phytotoxic properties, suggesting a role in plant-fungus interactions. nih.gov It would be interesting to investigate whether this compound has any effect on plant growth or defense responses. The interactions between Cladosporium and insects are also complex, with some fungal metabolites acting as entomopathogens, while others may play a role in symbiotic relationships. preprints.org Investigating the effect of this compound on various insect species could reveal a previously unknown ecological function. The production of secondary metabolites by endophytic fungi can also be influenced by the host plant, suggesting a complex interplay that warrants further investigation. mdpi.com

Q & A

Q. What analytical techniques are essential for characterizing Isoochracinol’s structure and purity?

To confirm this compound’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to resolve stereochemistry and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
  • X-ray Crystallography : For definitive structural elucidation, if crystalline derivatives are obtainable.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly for synthetic or biosynthetic samples .
    Note: Cross-validate results with synthetic standards or literature data for fungal-derived this compound .

Q. How can researchers design a reproducible synthesis protocol for this compound?

The synthesis of this compound, as reported in fungal metabolite studies, involves:

  • Michael–Heck Annulation : A key step for constructing the phthalan core, followed by debenzylation and hydrogenation .
  • Selective Oxidation/Reduction : Use CrO3 for benzylic oxidation and controlled reduction (e.g., NaBH4/LiAlH4) for carboxylic acid derivatives .
  • Experimental Documentation : Provide detailed reaction conditions (temperature, catalysts, solvents) in the Methods section to ensure reproducibility .

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation challenges include:

  • Low Natural Abundance : Fungal strains like Cladosporium sp. produce this compound in trace amounts, necessitating large-scale fermentation .
  • Co-elution with Analogues : Use preparative HPLC with orthogonal phases (C18 vs. phenyl-hexyl) to separate this compound from isoochracinic acid or 3-deoxy derivatives .
  • Stability Issues : Monitor pH and temperature during extraction to prevent degradation.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported bioactivity?

Discrepancies in bioactivity data (e.g., antifungal vs. cytotoxic effects) may arise from:

  • Strain-Specific Variability : Test this compound against standardized microbial panels (e.g., ATCC strains) under controlled conditions .
  • Concentration-Dependent Effects : Perform dose-response assays (IC50/EC50) to distinguish primary targets from off-target effects .
  • Synergistic Screening : Evaluate interactions with co-metabolites (e.g., other Cladosporium derivatives) using checkerboard assays .

Q. What strategies optimize this compound’s synthetic yield while minimizing side reactions?

Advanced optimization approaches:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2, PdCl2(PPh3)2) for Michael–Heck annulation efficiency .
  • Solvent Engineering : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • In Situ Monitoring : Use LC-MS or <sup>19</sup>F NMR (if fluorinated intermediates) to track reaction progress .

Q. How can computational modeling guide this compound’s structure-activity relationship (SAR) studies?

  • Docking Simulations : Map this compound’s binding to fungal cytochrome P450 or human kinases using AutoDock Vina or Schrödinger .
  • QSAR Models : Corporate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) to predict bioactivity .
  • Validation : Cross-check predictions with experimental mutagenesis or isotopic labeling studies .

Q. What methodologies address conflicting data on this compound’s environmental stability?

To resolve discrepancies in environmental persistence:

  • Accelerated Degradation Studies : Expose this compound to UV light, varying pH, and microbial consortia, quantifying degradation via LC-MS/MS .
  • Isotope-Labeled Tracers : Use <sup>13</sup>C-labeled this compound to track metabolic pathways in soil or aquatic systems .
  • Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to evaluate published half-life data across ecosystems .

Methodological Frameworks

Q. How to apply the P-E/I-C-O framework to comparative studies of this compound analogs?

  • Population (P) : Define the biological system (e.g., Candida albicans biofilms).
  • Exposure/Intervention (E/I) : Compare this compound with structural analogs (e.g., isoochracinic acid).
  • Comparison (C) : Use untreated controls or reference antifungals (e.g., fluconazole).
  • Outcome (O) : Measure biofilm inhibition (%) or cell viability (MTT assay) .

Q. What statistical approaches validate this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).
  • ANOVA with Post Hoc Tests : Compare means across concentrations (Tukey’s HSD for multiple comparisons) .
  • Power Analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .

Q. How to design a replication study for contested this compound biosynthesis pathways?

  • Hypothesis : Test whether polyketide synthase (PKS) or hybrid PKS-NRPS routes dominate biosynthesis.
  • Gene Knockout : Use CRISPR-Cas9 to disrupt candidate PKS genes in Cladosporium sp. .
  • Metabolomic Profiling : Compare ΔPKS strains vs. wild-type via LC-HRMS to identify pathway intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.